molecular formula C16H12F3N3O2S B3832218 3-(2-isoxazolidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole

3-(2-isoxazolidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole

Cat. No. B3832218
M. Wt: 367.3 g/mol
InChI Key: XUIXCDGSOHALOY-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole and its derivatives are important in the search for new anti-mycobacterial agents . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .


Synthesis Analysis

The synthesis of these compounds involves in silico ADMET prediction and characterization by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates .


Molecular Structure Analysis

The imidazo[2,1-b][1,3,4]thiadiazole (ITD) ring is a fused, planar aromatic heterocyclic system consisting of four heteroatoms with a bridgehead nitrogen atom .


Chemical Reactions Analysis

The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .


Physical And Chemical Properties Analysis

The thiophene-ITD core structure comprises three different groups viz., thiophene-2-acetonitrile (ThITD1), phenylacetonitrile (ThITD2) and rhodanine-3-acetic acid (ThITD3), and the effect of substituents on the optical and electrochemical properties have been discussed based on structural modifications .

Mechanism of Action

The most active benzo[d]-imidazo[2,1-b]thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra . Molecular docking and dynamics studies were also carried out for the most active compounds IT06 and IT10 in order to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

Safety and Hazards

While no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line , further safety and hazard analysis would be needed for specific compounds.

properties

IUPAC Name

1,2-oxazolidin-2-yl-[6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c17-16(18,19)11-4-1-3-10(7-11)12-8-21-13(9-25-15(21)20-12)14(23)22-5-2-6-24-22/h1,3-4,7-9H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIXCDGSOHALOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Oxazolidin-2-yl-[6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-isoxazolidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole
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3-(2-isoxazolidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole
Reactant of Route 3
3-(2-isoxazolidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole
Reactant of Route 4
3-(2-isoxazolidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole
Reactant of Route 5
Reactant of Route 5
3-(2-isoxazolidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole
Reactant of Route 6
Reactant of Route 6
3-(2-isoxazolidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole

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